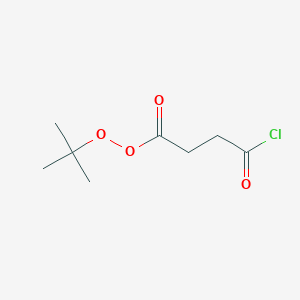

tert-Butyl 4-chloro-4-oxobutaneperoxoate

説明

tert-Butyl 4-chloro-4-oxobutaneperoxoate is a specialized organic compound featuring a tert-butyl ester group, a chloro substituent, and a peroxoate (peroxide-containing) functional group. This structure combines steric bulk from the tert-butyl moiety with the electrophilic reactivity of the chloro and peroxoate groups. The peroxoate group distinguishes it from standard esters, likely conferring higher oxidative reactivity and reduced thermal stability .

特性

CAS番号 |

28839-26-1 |

|---|---|

分子式 |

C8H13ClO4 |

分子量 |

208.64 g/mol |

IUPAC名 |

tert-butyl 4-chloro-4-oxobutaneperoxoate |

InChI |

InChI=1S/C8H13ClO4/c1-8(2,3)13-12-7(11)5-4-6(9)10/h4-5H2,1-3H3 |

InChIキー |

WXNMOOQJPNRSIX-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OOC(=O)CCC(=O)Cl |

製品の起源 |

United States |

類似化合物との比較

Structural Analogs and Functional Group Variations

Key structural analogs include:

- Methyl-4-chloro-4,4'-oxobutanoate (): A methyl ester with a chloro substituent and oxo group.

- tert-Butyl 4-bromobutanoate (): A brominated tert-butyl ester lacking the peroxoate group.

- 4-Methoxy-4-oxobutanoic acid (): A carboxylic acid derivative with a methoxy substituent.

Functional Group Comparison :

| Compound | Ester Group | Halogen | Oxo Group | Peroxoate |

|---|---|---|---|---|

| tert-Butyl 4-chloro-4-oxobutaneperoxoate | tert-butyl | Cl | Yes | Yes |

| Methyl-4-chloro-4,4'-oxobutanoate | Methyl | Cl | Yes | No |

| tert-Butyl 4-bromobutanoate | tert-butyl | Br | No | No |

| 4-Methoxy-4-oxobutanoic acid | None | None | Yes | No |

The peroxoate group in the target compound introduces unique oxidative properties, while the tert-butyl group enhances steric hindrance compared to methyl esters .

Reactivity and Stability

- Electrophilic Reactivity: The chloro substituent in tert-butyl 4-chloro-4-oxobutaneperoxoate may facilitate nucleophilic substitution reactions, though the tert-butyl group could slow kinetics due to steric effects. In contrast, tert-butyl 4-bromobutanoate (Br being a better leaving group than Cl) would undergo substitution more readily .

- Oxidative Potential: The peroxoate group likely makes the compound a strong oxidizer, unlike non-peroxoate analogs. This property could render it useful in polymerization or epoxidation reactions but may also reduce shelf life due to instability .

- Thermal Stability: Peroxides are generally thermally labile. Comparative studies of methyl-4-chloro-4,4'-oxobutanoate () suggest that replacing the methyl group with tert-butyl could marginally improve stability, though the peroxoate group remains a liability .

Spectroscopic Differentiation

As demonstrated in and , NMR and UV spectroscopy are critical for distinguishing these compounds:

- ¹H-NMR : The tert-butyl group would show a singlet at ~1.2–1.4 ppm, while the peroxoate oxygen could deshield adjacent protons.

- ¹³C-NMR: The carbonyl carbon (C=O) in the peroxoate group may resonate downfield (~170–180 ppm), differing from non-peroxoate esters (~165–175 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。